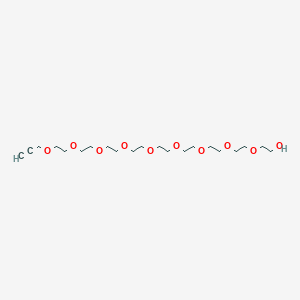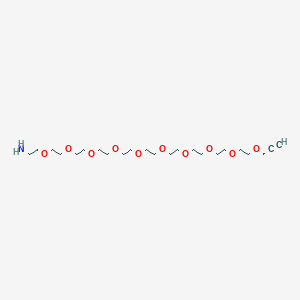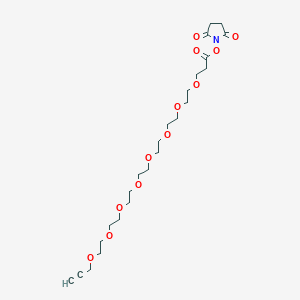
Ester de propargyl-PEG8-NHS
Vue d'ensemble
Description
Propargyl-PEG8-NHS ester is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It contains a propargyl group and an N-hydroxysuccinimide (NHS) ester group. The hydrophilic PEG spacer increases solubility in aqueous media, making it a versatile reagent for various applications. This compound is widely used in bioconjugation, click chemistry, and the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) .
Applications De Recherche Scientifique
Propargyl-PEG8-NHS ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules and polymers
Biology: Employed in bioconjugation techniques to label proteins, peptides, and other biomolecules.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) for targeted drug delivery and protein degradation
Mécanisme D'action
Target of Action
Propargyl-PEG8-NHS ester is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) and ADCs (Antibody-Drug Conjugates) . The primary targets of this compound are proteins that are selectively degraded by PROTACs and the antibodies to which cytotoxic drugs are attached in ADCs .
Mode of Action
Propargyl-PEG8-NHS ester contains an Alkyne group and an NHS ester group . The Alkyne group can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Azide groups . This reaction is often referred to as a “click chemistry” reaction . The NHS ester group can react with primary amines (-NH2) on the target protein to form a stable, irreversible amide bond .
Biochemical Pathways
The biochemical pathways affected by Propargyl-PEG8-NHS ester are primarily related to the ubiquitin-proteasome system . PROTACs, synthesized using Propargyl-PEG8-NHS ester, contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The result of the action of Propargyl-PEG8-NHS ester is the selective degradation of target proteins in the case of PROTACs . In the case of ADCs, the result is the delivery of cytotoxic drugs to specific cells targeted by the antibodies .
Action Environment
The action of Propargyl-PEG8-NHS ester can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the NHS ester group . Additionally, the presence of copper is necessary for the CuAAC reaction involving the Alkyne group . .
Analyse Biochimique
Biochemical Properties
Propargyl-PEG8-NHS ester interacts with various enzymes, proteins, and other biomolecules. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This interaction is crucial for its role in biochemical reactions.
Cellular Effects
The effects of Propargyl-PEG8-NHS ester on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Propargyl-PEG8-NHS ester exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action is primarily through its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propargyl-PEG8-NHS ester is synthesized through a series of chemical reactions involving the activation of PEG with propargyl and NHS ester groups. The general synthetic route involves the following steps:
Activation of PEG: Polyethylene glycol is first activated with a propargyl group. This is typically achieved by reacting PEG with propargyl bromide in the presence of a base such as potassium carbonate.
Formation of NHS Ester: The propargyl-activated PEG is then reacted with N-hydroxysuccinimide (NHS) and a coupling agent like dicyclohexylcarbodiimide (DCC) to form the NHS ester.
The reaction conditions usually involve organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and are carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of Propargyl-PEG8-NHS ester follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG are activated with propargyl groups using automated reactors.
NHS Ester Formation: The activated PEG is then converted to the NHS ester using industrial-scale coupling agents and reactors.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to ensure high purity and yield
Analyse Des Réactions Chimiques
Types of Reactions
Propargyl-PEG8-NHS ester undergoes several types of chemical reactions, including:
Click Chemistry: The propargyl group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-containing molecules to form stable triazole linkages
Amine Coupling: The NHS ester group reacts efficiently with primary amines to form stable amide bonds.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
Primary Amines: React with the NHS ester group to form amide bonds.
Organic Solvents: DMSO and DMF are commonly used to dissolve the reagents and facilitate the reactions
Major Products
Triazole Linkages: Formed through click chemistry reactions.
Amide Bonds: Formed through reactions with primary amines
Comparaison Avec Des Composés Similaires
Propargyl-PEG8-NHS ester can be compared with other similar compounds:
Propargyl-PEG4-NHS ester: Contains a shorter PEG spacer, which may affect solubility and reactivity.
Azido-PEG8-NHS ester: Contains an azide group instead of a propargyl group, making it suitable for different click chemistry reactions.
Bis-PEG-NHS ester: Contains two NHS ester groups, allowing for crosslinking applications.
Propargyl-PEG8-NHS ester is unique due to its combination of a propargyl group and an NHS ester group, providing versatility in both click chemistry and bioconjugation applications .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39NO12/c1-2-6-29-8-10-31-12-14-33-16-18-35-20-21-36-19-17-34-15-13-32-11-9-30-7-5-24(28)37-25-22(26)3-4-23(25)27/h1H,3-21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFLYBWAOVXONG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501131588 | |
| Record name | 4,7,10,13,16,19,22,25-Octaoxaoctacos-27-ynoic acid, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501131588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2182601-74-5 | |
| Record name | 4,7,10,13,16,19,22,25-Octaoxaoctacos-27-ynoic acid, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2182601-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13,16,19,22,25-Octaoxaoctacos-27-ynoic acid, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501131588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





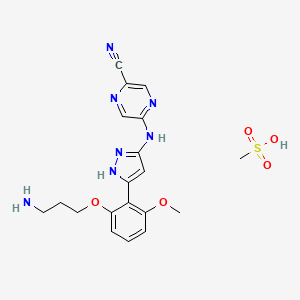

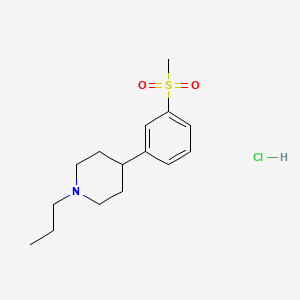
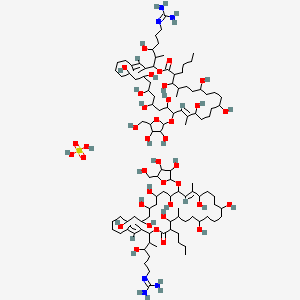
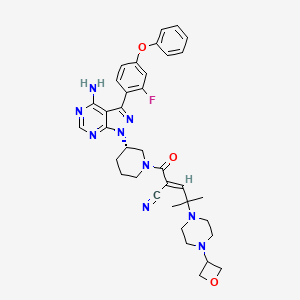
![(2S)-1-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methyl]pyrrolidine-2-carboxylic acid](/img/structure/B610205.png)

